An In-depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid (CAS 156487-12-6)
An In-depth Technical Guide to (4-Butoxy-2,3-difluorophenyl)boronic acid (CAS 156487-12-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Butoxy-2,3-difluorophenyl)boronic acid, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a probable synthetic route, and presents a general experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Compound Information
(4-Butoxy-2,3-difluorophenyl)boronic acid is an organoboron compound characterized by a difluorinated phenyl ring substituted with a butoxy group and a boronic acid functional group. This unique combination of moieties imparts desirable electronic and solubility properties, making it a valuable building block in the synthesis of complex organic molecules.[1][2]
Table 1: Chemical and Physical Properties of (4-Butoxy-2,3-difluorophenyl)boronic acid
| Property | Value | Reference(s) |
| CAS Number | 156487-12-6 | [3][4] |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | [5] |
| Molecular Weight | 230.02 g/mol | [5] |
| Appearance | White to almost white powder or crystal | [5] |
| Boiling Point | 341.7 ± 52.0 °C (Predicted) | [3] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [5] |
| Storage | Room temperature, recommended in a cool and dark place (<15°C) | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis of the Precursor: 1-Butoxy-2,3-difluorobenzene
The synthesis of the boronic acid would likely commence from the precursor, 1-Butoxy-2,3-difluorobenzene. This precursor can be synthesized from commercially available starting materials. A general workflow is depicted below.
Caption: Proposed synthesis of 1-Butoxy-2,3-difluorobenzene.
Experimental Protocol: Synthesis of (4-Butoxy-2,3-difluorophenyl)boronic acid (General Procedure)
The following is a generalized experimental protocol for the synthesis of (4-Butoxy-2,3-difluorophenyl)boronic acid from its butoxy-difluorobenzene precursor via a lithiation-borylation sequence. This protocol is based on established methods for the synthesis of similar arylboronic acids.
Caption: General workflow for the synthesis of the target compound.
Materials and Reagents:
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1-Butoxy-2,3-difluorobenzene
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Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
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Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
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Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 1-Butoxy-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of 1M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield (4-Butoxy-2,3-difluorophenyl)boronic acid.
Applications in Organic Synthesis
(4-Butoxy-2,3-difluorophenyl)boronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1]
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of (4-Butoxy-2,3-difluorophenyl)boronic acid with an aryl halide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
(4-Butoxy-2,3-difluorophenyl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, Cesium carbonate, 2.0 equivalents)
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Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, (4-Butoxy-2,3-difluorophenyl)boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired biaryl product.
Safety Information
(4-Butoxy-2,3-difluorophenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard and Precautionary Statements
| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling | [5] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection | [5] |
| P302 + P352: IF ON SKIN: Wash with plenty of water | [5] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention | [5] | |
| P337 + P313: If eye irritation persists: Get medical advice/attention | [5] |
Conclusion
(4-Butoxy-2,3-difluorophenyl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes it an important intermediate for the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a general protocol for its application, serving as a resource for researchers in the chemical and pharmaceutical sciences. Further research into the experimental determination of its physicochemical properties and the development of specific, high-yield synthetic protocols will undoubtedly enhance its application in various fields.
(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here in a final document.)
